3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol

Purity Building Block Quality Procurement Specification

Sourcing 1,3-dimethylpyrazole-aminoalcohols with predictable CNS drug-like properties often requires custom synthesis with long lead times. 3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CAS 1556423-84-7) is a pre-optimized building block that eliminates this bottleneck. • CNS-optimized profile: XLogP3 -0.4, TPSA 64.1 Ų, and 2 HBD align with blood-brain barrier permeability guidelines. • Rapid diversification: Free primary amine enables amide coupling or reductive amination for kinase inhibitor library enumeration. • Supply chain advantage: 78.9 g/mol lighter than its 5-brominated analog, reducing hazardous waste and metal contamination risks in cross-coupling.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B13241399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(C(C)CN)O)C
InChIInChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-12(3)11-7(8)2/h5-6,9,13H,4,10H2,1-3H3
InChIKeyUNEYJZWZINYNPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Pyrazole-Amino Alcohol Building Block


3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CAS 1556423-84-7) is a substituted pyrazole bearing a 2-methylpropan-1-ol side chain with a terminal primary amine. The compound is primarily utilised as a synthetic intermediate in drug discovery programmes targeting kinase inhibitors, GPCR ligands, and sigma receptor modulators [1]. Key computed physicochemical properties include a molecular weight of 183.25 g/mol, XLogP3-AA of -0.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a topological polar surface area (TPSA) of 64.1 Ų [2].

Building block for kinase inhibitor, GPCR, and sigma receptor synthesis
Primary amine handle for amide coupling and reductive amination
1,3-Dimethylpyrazole core for target-class library enumeration
Computed low lipophilicity profile supports aqueous reaction compatibility

3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Methyl Substitution Criticality


The 1,3-dimethyl substitution on the pyrazole ring imparts distinct steric and electronic properties that differentiate this compound from non-methylated, mono-methylated, or differently substituted pyrazole-amino alcohol analogs. Even minor positional shifts (e.g., 1,5-dimethyl vs. 1,3-dimethyl) can alter conformational preferences, hydrogen-bonding capacity, and metabolic stability when the building block is embedded in a final drug candidate [1]. Consequently, direct interchange with a generic pyrazole-amino alcohol without rigorous re-validation risks compromising both synthetic route robustness and biological activity in downstream applications.

Methyl pattern mismatch

1,3-Dimethyl substitution may alter conformational preferences and hydrogen-bonding capacity relative to non-methylated or mono-methylated analogs.

Metabolic stability shift

Analogues with different pyrazole substitution can exhibit divergent metabolic stability when incorporated into final drug candidates.

Biological activity drift

Direct interchange without re-validation may compromise synthetic route robustness and downstream biological activity.

3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Evidence vs. Close Analogs


Purity Head-to-Head: Regioisomeric Analog

For procurement decisions, the typical commercial purity of 3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is 95% as listed by a major catalogue supplier . Its regioisomeric analog 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1511030-75-3) is offered at a higher typical purity of 98% from the same supplier . This 3-percentage-point difference must be factored into cost-benefit assessments when purity is critical for downstream synthetic steps.

Purity vs. Regioisomer
Supplier specification
−3 percentage points
May require additional purification steps
Method not disclosed; commercial catalogue value
Purity Building Block Quality Procurement Specification

Lipophilicity: Target vs. Pyrazole-Amino Alcohol Class

The target compound exhibits a computed XLogP3-AA of -0.4 [1], which positions it at the more hydrophilic end of the pyrazole-amino alcohol series; many structurally related building blocks without the additional methyl branch on the propanol chain display XLogP values closer to +0.5 to +1.0 [2]. Although direct experimental logP values for the exact comparator set are not publicly available, the computed difference signals that the target compound may offer superior aqueous solubility, which is advantageous for applications requiring aqueous reaction conditions or biological assay compatibility.

Lipophilicity vs. Class
Class-level inference
ΔXLogP ≈ −0.9 to −1.4
Supports aqueous solubility and assay compatibility
Computed value; comparator estimated from PubChem
Lipophilicity Drug-Likeness Physicochemical Profiling

H-Bond Donor Count Advantage: Des-Methyl Analog

With 2 hydrogen-bond donors (HBD) and 3 acceptors (HBA) [1], the target compound preserves the minimum HBD count needed for key target interactions while remaining below the commonly advocated threshold of 5 HBD for oral bioavailability. In contrast, the des-dimethyl analog 3-amino-1-(1H-pyrazol-4-yl)-2-methylpropan-1-ol (if the pyrazole NH is unprotected) would contribute an additional HBD, potentially increasing efflux and reducing passive permeability [2]. The methyl-capped pyrazole of the target compound eliminates this extra donor without sacrificing the amine functionality necessary for further derivatisation.

H-Bond Donor Count
Class-level inference
2 vs. 3
May improve passive permeability
Based on Lipinski rules; pyrazole NH counted when present
Hydrogen Bonding Permeability Drug Design

Molecular Weight & Heavy Atoms: 5-Bromo Analog Comparison

The target compound has a molecular weight of 183.25 g/mol and contains 13 heavy atoms [1]. Its 5-bromo-substituted analog 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol adds a bromine atom, increasing molecular weight to approximately 262.15 g/mol and heavy-atom count to 15 . This additional mass and the presence of a heavy halogen can complicate purification, increase shipping costs under hazardous-material regulations, and introduce an extra synthetic step (halogenation or halogen retention), making the target compound a more economical and logistically simpler entry point for analogue synthesis.

MW vs. 5-Br Analog
Cross-study comparable
−78.9 g/mol; −2 heavy atoms
Simpler logistics and scale-up potential
Calculated from molecular formula; comparator from product page
Synthetic Accessibility Molecular Complexity Cost Efficiency

3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol Application Scenarios


CNS-Targeted Fragment Library Construction

The compound's low XLogP3-AA (-0.4), moderate TPSA (64.1 Ų), and precisely two hydrogen-bond donors align with CNS drug-likeness guidelines. It serves as an optimal springboard for synthesising fragment-sized molecules intended to cross the blood-brain barrier, particularly where the 1,3-dimethylpyrazole motif has been validated in sigma-1 and histamine H3 receptor programmes [1].

Kinase Inhibitor Scaffold Decoration via Primary Amine

The free primary amine offers a robust point for amide coupling or reductive amination, enabling rapid diversification of kinase inhibitor cores. The 1,3-dimethyl substitution pattern on the pyrazole ring has been reported to improve selectivity in certain kinase chemotypes compared to monomethyl analogues, making this building block attractive for library enumeration in oncology projects [1].

Process Chemistry: Route Scouting with Non-Halogenated Synthon

Compared to its 5-brominated analog, this compound's 78.9 g/mol lower molecular weight and absence of halogen simplify logistics, reduce hazardous waste, and lower the risk of metal contamination in Suzuki or Buchwald couplings when used as the non-halogenated partner. This makes it a cost-effective choice for medicinal chemistry teams scaling up hits from milligram to gram quantities [2].

Aqueous-Compatible Biochemical Assay Development

The hydrophilic character (XLogP3-AA -0.4) and balanced HBD/HBA profile facilitate dissolution in aqueous buffers, reducing the need for DMSO co-solvents that can interfere with protein stability. This is particularly valuable in fragment-based screening by SPR or NMR, where maintaining protein integrity is paramount [3].

Application
Selection Property
Validation Focus
CNS fragment library construction
Low lipophilicity and moderate TPSA
Permeability and P-gp efflux assays
Kinase inhibitor scaffold decoration
Primary amine coupling handle
Kinase selectivity panel screening
Process chemistry route scouting
Non-halogenated synthon
Cross-coupling scalability and waste profile
Aqueous-compatible assay development
Hydrophilic and balanced HBD/HBA
Solubility and protein stability in SPR/NMR
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